molecular formula C10H8BrNO2 B2644717 (5-bromo-1H-indol-1-yl)acetic acid CAS No. 937621-97-1

(5-bromo-1H-indol-1-yl)acetic acid

Cat. No.: B2644717
CAS No.: 937621-97-1
M. Wt: 254.083
InChI Key: RVDSTBFKTGJQCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-1H-indol-1-yl)acetic acid is an organic compound with the molecular formula C10H8BrNO2 It is a derivative of indole, a bicyclic aromatic heterocycle, and features a bromine atom at the 5-position and an acetic acid moiety at the 1-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-1H-indol-1-yl)acetic acid typically involves the bromination of indole followed by the introduction of the acetic acid group. One common method is as follows:

    Bromination of Indole: Indole is reacted with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane to introduce the bromine atom at the 5-position.

    Introduction of Acetic Acid Group: The brominated indole is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) can be used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like (5-azido-1H-indol-1-yl)acetic acid or (5-thio-1H-indol-1-yl)acetic acid can be formed.

    Oxidation Products: Oxidation can yield compounds like this compound oxo derivatives.

    Reduction Products: Reduction can lead to the formation of (1H-indol-1-yl)acetic acid.

Scientific Research Applications

(5-Bromo-1H-indol-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of indole derivatives’ biological activities.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-bromo-1H-indol-1-yl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The bromine atom and the acetic acid moiety can influence its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • (5-Nitro-1H-indol-1-yl)acetic acid
  • (5-Chloro-1H-indol-1-yl)acetic acid
  • (5-Fluoro-1H-indol-1-yl)acetic acid

Uniqueness

(5-Bromo-1H-indol-1-yl)acetic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the bromine atom can enhance the compound’s binding affinity to certain biological targets, potentially leading to more potent therapeutic effects.

Properties

IUPAC Name

2-(5-bromoindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-8-1-2-9-7(5-8)3-4-12(9)6-10(13)14/h1-5H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDSTBFKTGJQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)O)C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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